D-altrofurano-heptulose-3

Description

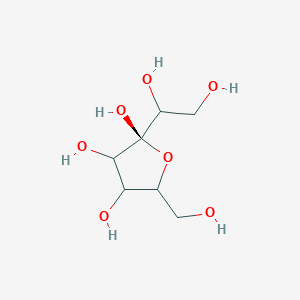

Structure

3D Structure

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(2S)-2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3?,4?,5?,6?,7-/m0/s1 |

InChI Key |

NSQDEHXIGIPNHO-VICYTKJSSA-N |

Isomeric SMILES |

C(C1C(C([C@@](O1)(C(CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Methodologies for D Altrofurano Heptulose 3

Modern Spectroscopic Techniques for D-altrofurano-heptulose-3 Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the three-dimensional structure of organic molecules, including complex sugars, in solution. libretexts.org By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule like this compound, which possesses multiple chiral centers and hydroxyl groups, NMR spectroscopy is crucial for confirming its unique constitution and stereochemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional NMR, encompassing both ¹H and ¹³C NMR spectroscopy, provides the initial and fundamental data for structural elucidation.

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proportional to the number of protons), and multiplicity (splitting pattern, which indicates the number of adjacent protons). For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton on the furanose ring and the dihydroxyethyl side chain. The anomeric proton, if present, would typically resonate in a specific region, and the coupling constants between adjacent protons would provide initial clues about their relative stereochemistry.

The ¹³C NMR spectrum displays the number of non-equivalent carbon atoms. In a proton-decoupled ¹³C spectrum, each unique carbon atom typically appears as a single line. The chemical shifts of the carbon signals are highly indicative of their functionalization. For this compound, the ketonic carbon (C3) would appear at a characteristic downfield shift (in the range of 205-220 ppm). The carbon atoms bonded to hydroxyl groups would resonate in the 50-85 ppm range, while the anomeric carbon (C2) would have a distinct shift, often above 100 ppm, due to being bonded to two oxygen atoms. organicchemistrydata.org

Hypothetical 1D NMR Data for this compound

The following table represents expected ¹H and ¹³C NMR chemical shifts for this compound dissolved in a suitable solvent like deuterium (B1214612) oxide (D₂O).

| Atom No. | Expected ¹³C Shift (δ, ppm) | Expected ¹H Shift (δ, ppm) | Expected ¹H Multiplicity |

| 1 | ~64.5 | ~3.80 | dd |

| ~3.72 | dd | ||

| 2 | ~104.0 | - | - |

| 3 | ~210.0 | - | - |

| 4 | ~78.0 | ~4.30 | d |

| 5 | ~75.0 | ~4.10 | dd |

| 6 | ~82.0 | ~4.00 | m |

| 7 | ~63.0 | ~3.65 | dd |

| ~3.58 | dd |

Note: This data is hypothetical and serves for illustrative purposes. Actual experimental values may vary based on solvent and temperature.

While 1D NMR provides essential information, complex molecules often exhibit signal overlap, making unambiguous assignments difficult. Two-dimensional NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between nuclei. sigmaaldrich.com

####### 2.1.1.2.1. Correlation Spectroscopy (COSY) for Proton-Proton Correlations

The COSY (Correlation Spectroscopy) experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). organicchemistrydata.org The resulting 2D spectrum shows the 1D ¹H spectrum on both the diagonal and the axes. Off-diagonal peaks, or cross-peaks, appear at the intersection of the chemical shifts of two coupled protons.

For this compound, COSY would be instrumental in tracing the proton connectivity within the molecule. For example, a cross-peak between the proton at C4 (H4) and the proton at C5 (H5) would confirm their adjacency. By "walking" through the spin system (e.g., from H4 to H5 to H6), the entire proton framework of the furanose ring and the side chain can be pieced together.

Hypothetical COSY Correlations for this compound

| Proton | Correlated Protons |

| H1a, H1b | H2 (weak, if any), each other |

| H4 | H5 |

| H5 | H4, H6 |

| H6 | H5, H7a, H7b |

| H7a, H7b | H6, each other |

Note: This data is hypothetical and serves for illustrative purposes. The absence or presence of correlations depends on the magnitude of the coupling constants.

####### 2.1.1.2.2. Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy for C-H Connectivity

The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. washington.edu The 2D spectrum has the ¹³C spectrum on one axis and the ¹H spectrum on the other. Each cross-peak indicates a direct C-H bond. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. washington.edu

In the context of this compound, HSQC is the definitive method for assigning each proton signal to its corresponding carbon signal from the ¹³C spectrum. For instance, the proton signal at ~4.30 ppm would show a correlation to the carbon signal at ~78.0 ppm, unequivocally assigning them to the C4-H4 pair. Quaternary carbons, like the ketone at C3 and the anomeric center at C2, will not show any peaks in an HSQC spectrum as they have no directly attached protons.

Hypothetical HSQC C-H Correlations for this compound

| Carbon (δ, ppm) | Proton (δ, ppm) | Assignment |

| ~64.5 | ~3.80, ~3.72 | C1-H1a, H1b |

| ~78.0 | ~4.30 | C4-H4 |

| ~75.0 | ~4.10 | C5-H5 |

| ~82.0 | ~4.00 | C6-H6 |

| ~63.0 | ~3.65, ~3.58 | C7-H7a, H7b |

Note: This data is hypothetical and serves for illustrative purposes.

####### 2.1.1.2.3. Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy for Long-Range C-H Couplings

The HMBC (Heteronuclear Multiple Bond Correlation) experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). washington.edu This technique is crucial for assembling the molecular skeleton by connecting fragments that are separated by quaternary carbons or heteroatoms.

For this compound, HMBC is essential for placing the dihydroxyethyl side chain and for confirming the position of the ketone. For example, the protons on C1 (H1a, H1b) would be expected to show correlations to the quaternary anomeric carbon (C2) and the ketonic carbon (C3). Similarly, the proton at C4 (H4) should correlate to C2, C3, and C5, providing critical information to link the different parts of the furanose ring across the ketone. These long-range correlations are the final piece of the puzzle, allowing for the complete and unambiguous assignment of the entire molecular structure.

Hypothetical Key HMBC Correlations for this compound

| Proton | Correlated Carbons (2 and 3 bonds away) |

| H1a, H1b | C2, C3 |

| H4 | C2, C3, C5, C6 |

| H5 | C3, C4, C6, C7 |

| H6 | C4, C5, C7 |

| H7a, H7b | C5, C6 |

Note: This data is hypothetical and serves for illustrative purposes. The intensity of HMBC cross-peaks depends on the magnitude of the long-range coupling constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Comprehensive Two-Dimensional NMR (2D NMR) Spectroscopic Approaches

Rotating Frame Overhauser Effect Spectroscopy (ROESY) for Stereochemical Assignment

Rotating Frame Overhauser Effect Spectroscopy (ROESY) is a powerful Nuclear Magnetic Resonance (NMR) technique for determining the stereochemistry and conformation of molecules in solution. Unlike the Nuclear Overhauser Effect (NOE), which can be zero for medium-sized molecules, ROESY provides reliable correlations for molecules of a wide range of molecular weights, making it particularly suitable for studying carbohydrates like this compound. ceitec.czugent.be The ROESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å). ceitec.cz

For this compound, the key to stereochemical assignment lies in establishing the relative orientation of the substituents on the furanose ring and the dihydroxyethyl side chain. The presence or absence of ROESY cross-peaks between specific protons provides definitive evidence for their spatial arrangement. For instance, a ROESY correlation between the proton at C4 and the protons of the hydroxymethyl group at C5 would confirm their cis relationship on the furanose ring. Similarly, correlations involving the protons on the side chain (C1 and C2) and protons on the ring can elucidate the preferred conformation around the C2-C3 bond. The intensity of the ROESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.

Table 1: Expected ROESY Correlations for Stereochemical Assignment of this compound

| Interacting Protons | Expected Correlation | Stereochemical Information |

|---|---|---|

| H4 / H5 | Strong | Confirms cis relationship on the furanose ring |

| H4 / H2' | Medium | Indicates spatial proximity, helps define side chain orientation |

| H5 / H6 | Strong | Confirms connectivity and local conformation |

| H1'a, H1'b / H4 | Weak to Medium | Defines the conformation around the C2-C3 glycosidic-like bond |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural characterization of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to their high polarity and low volatility, sugars like this compound must be chemically modified into more volatile derivatives prior to GC-MS analysis. nih.govsigmaaldrich.com Common derivatization methods include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acetylation. sigmaaldrich.commdpi.com

Once derivatized, the compound can be separated by GC and analyzed by MS. The electron ionization (EI) mass spectra of these derivatives produce characteristic fragmentation patterns that are crucial for structural elucidation. For the trimethylsilyl (B98337) (TMS) derivative of this compound, fragmentation would typically involve cleavage of C-C bonds in the sugar backbone and loss of TMS groups, providing a fingerprint for identification.

Table 2: Predicted GC-MS Fragmentation of Per-TMS-D-altrofurano-heptulose-3

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

|---|---|---|

| 73 | [Si(CH₃)₃]⁺ | Characteristic of TMS derivatives |

| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Common rearrangement ion in polysilylated compounds |

| 204 | [C₆H₁₂O₃Si]⁺ | Fragment from cleavage of the sugar backbone |

| 217 | [C₈H₂₁O₂Si₂]⁺ | Fragment containing two TMS groups, indicative of sugar structure |

| M-15 | [M-CH₃]⁺ | Loss of a methyl group from a TMS moiety |

| M-90 | [M-HOSi(CH₃)₃]⁺ | Loss of trimethylsilanol |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hyphenated Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier analytical technique for the analysis of non-volatile and thermally labile compounds like this compound, as it generally does not require derivatization. waters.commdpi.com The compound is separated by liquid chromatography and then ionized, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), before mass analysis. labcompare.com

Q-TOF LC-MS systems combine a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution, excellent mass accuracy (typically <5 ppm), and sensitivity. labcompare.comshimadzu.com This allows for the confident determination of the elemental formula of the parent ion and its fragments. For this compound (C₇H₁₄O₇), Q-TOF analysis would provide a highly accurate mass measurement, distinguishing it from other isobaric compounds. The high resolution is critical for resolving complex mixtures and confirming isotopic patterns. nih.govmdpi.com

Table 3: High-Resolution Mass Data for this compound by Q-TOF LC-MS

| Ion Species | Elemental Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₇H₁₅O₇⁺ | 211.08123 | 211.08115 | -0.38 |

| [M+Na]⁺ | C₇H₁₄O₇Na⁺ | 233.06317 | 233.06309 | -0.34 |

| [M+K]⁺ | C₇H₁₄O₇K⁺ | 249.03711 | 249.03701 | -0.40 |

| [M-H]⁻ | C₇H₁₃O₇⁻ | 209.06668 | 209.06675 | +0.33 |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster separations, and greater sensitivity compared to conventional HPLC. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes a powerful tool for both targeted quantification and structural confirmation. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a structural fingerprint that is highly specific to the compound. The fragmentation pattern can reveal details about the sugar ring and the side chain.

Table 4: Predicted UHPLC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Structural Assignment of Loss |

|---|---|---|---|

| 211.08 | 10 | 193.07, 163.06, 133.05 | H₂O, C₂H₄O₂, C₃H₆O₃ |

| 211.08 | 20 | 145.05, 115.04, 85.03 | C₃H₈O₃, C₄H₈O₄, C₅H₈O₅ |

| 233.06 ([M+Na]⁺) | 15 | 215.05, 173.04 | H₂O, C₂H₄O₂ + Na loss |

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Absolute Configuration

While NMR and MS techniques provide extensive structural information, the unambiguous determination of the absolute configuration of a chiral molecule requires methods like X-ray crystallography or, more recently, Micro-Electron Diffraction (MicroED).

X-ray crystallography analyzes the diffraction pattern of X-rays passing through a single crystal of a compound. nih.gov This technique can provide a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom and thus its absolute stereochemistry. However, a significant challenge is the need to grow high-quality single crystals of sufficient size, which can be particularly difficult for complex and highly hydroxylated molecules like sugars.

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that can determine high-resolution structures from nanocrystals, which are billions of times smaller than those required for conventional X-ray crystallography. nih.govyoutube.com This makes MicroED a game-changing technique for compounds that are difficult to crystallize. nanoimagingservices.comrsc.orgnih.gov By collecting electron diffraction data from a continuously rotating crystal, a 3D structure can be reconstructed. For this compound, obtaining a crystal structure via either of these methods would provide the ultimate proof of its furanose ring form and the D-altro stereochemistry.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1045.6 |

| Z (molecules/unit cell) | 4 |

| Resolution (Å) | 1.0 |

| R-factor | < 0.05 |

Advanced Chromatographic Separation Techniques for this compound Isolation and Purity Analysis

The isolation and purification of this compound from natural sources or synthetic mixtures present a significant challenge due to its high polarity and the presence of closely related isomers. Advanced chromatographic techniques are indispensable for obtaining the compound in high purity, a prerequisite for accurate structural elucidation and further research.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of significant quantities of individual compounds from a mixture. For a polar carbohydrate like this compound, reversed-phase HPLC is often the method of choice.

The process begins with the development of an analytical method on a smaller scale to optimize the separation conditions, such as the mobile phase composition, column type, and temperature. Once optimized, the method is scaled up to a preparative scale. The selection of the stationary phase is critical; C18 columns are commonly used for their ability to retain and separate polar compounds. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a gradient elution to enhance separation efficiency. Detection is commonly achieved using a refractive index detector (RID), which is sensitive to all non-ionic compounds, or an evaporative light scattering detector (ELSD).

Illustrative Preparative HPLC Parameters for this compound Isolation:

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 30% B over 40 minutes |

| Flow Rate | 20 mL/min |

| Injection Volume | 5 mL |

| Sample Concentration | 10 mg/mL in mobile phase A |

| Detector | Refractive Index Detector (RID) |

| Column Temperature | 30°C |

Following collection, fractions are analyzed for purity, and those containing the pure compound are pooled and lyophilized to yield the solid this compound.

Gas Chromatography (GC) for Volatile Fractions

Gas Chromatography (GC) is a high-resolution separation technique that is not directly applicable to non-volatile and thermally labile compounds like this compound. However, through chemical derivatization, the sugar can be converted into a volatile and thermally stable compound suitable for GC analysis. This is particularly useful for purity analysis and for the separation of different sugar isomers.

The most common derivatization method for carbohydrates is silylation, which involves replacing the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) are typically used. The resulting per-O-trimethylsilyl ether of this compound is volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its characteristic retention time and fragmentation pattern.

Typical GC-MS Conditions for Analysis of Silylated this compound:

| Parameter | Value |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 150°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Quadrupole Temp | 150°C |

| MS Scan Range | m/z 50-800 |

The resulting chromatogram would show a distinct peak for the silylated this compound, and its mass spectrum would display characteristic fragment ions that can be used to confirm its identity.

Computational Approaches in this compound Structure Elucidation Validation

Computational chemistry has become an indispensable tool in the structural elucidation of complex molecules. For this compound, computational methods can be used to validate experimentally determined structures and to provide deeper insights into its conformational landscape.

Quantum Chemical Calculations for NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. However, the interpretation of NMR spectra can be complex. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to predict the NMR chemical shifts of a proposed structure. By comparing the calculated chemical shifts with the experimental values, the proposed structure can be validated.

The process involves first generating a 3D model of the this compound molecule. Then, its geometry is optimized using a suitable DFT functional and basis set. Finally, the NMR shielding constants are calculated using the Gauge-Including Atomic Orbital (GIAO) method. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). A good correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure.

Illustrative Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for this compound:

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 63.5 | 64.1 | -0.6 |

| C2 | 104.2 | 103.8 | 0.4 |

| C3 | 77.8 | 78.5 | -0.7 |

| C4 | 75.1 | 74.9 | 0.2 |

| C5 | 81.3 | 80.9 | 0.4 |

| C6 | 71.9 | 72.3 | -0.4 |

| C7 | 64.8 | 65.2 | -0.4 |

Note: The experimental values are hypothetical for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

This compound, having a furanose ring, is expected to be conformationally flexible. Molecular Dynamics (MD) simulations can provide a detailed understanding of the dynamic behavior and conformational preferences of the molecule in solution.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. A force field, which is a set of parameters that describes the potential energy of the system, is used to calculate the forces between the atoms. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), a trajectory of the molecule's motion is generated. Analysis of this trajectory can reveal the most populated conformations, the transitions between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might interact with biological targets.

Key Conformational Parameters Investigated by MD Simulations:

| Parameter | Description |

| Ring Puckering | Analysis of the furanose ring's deviation from planarity (e.g., envelope and twist conformations). |

| Torsional Angles | Distribution of key dihedral angles, such as those of the exocyclic hydroxymethyl group. |

| Intramolecular Hydrogen Bonds | Identification and persistence of hydrogen bonds that stabilize certain conformations. |

| Solvent Interactions | Analysis of the hydration shell and its influence on the solute's conformation. |

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) software utilizes spectroscopic data, primarily from 2D NMR experiments (like COSY, HSQC, and HMBC), to automatically generate and rank possible chemical structures. For a novel or rare sugar like this compound, CASE can be a powerful tool to propose candidate structures or to confirm a manually elucidated one.

The process begins by inputting the molecular formula and the experimental 2D NMR correlation data into the CASE program. The software then uses these correlations to piece together molecular fragments and assemble them into complete structures that are consistent with the data. Advanced algorithms can also incorporate other information, such as 13C NMR chemical shift predictions and stereochemical constraints, to refine the set of possible structures and rank them according to their likelihood of being the correct one. This automated approach can significantly speed up the structure elucidation process and reduce the chance of human error.

Biosynthesis and Enzymatic Pathways Governing D Altrofurano Heptulose 3

Precursor Metabolites and Biochemical Origins of D-altro-heptulose-3

The journey to forming D-altro-heptulose and its derivatives begins with common metabolites derived from the primary metabolic routes of the cell. These foundational molecules are channeled into specific shunts that lead to the formation of seven-carbon sugar phosphates.

Sedoheptulose-7-phosphate (S-7-P) is a crucial seven-carbon ketose phosphate (B84403) that serves as a central intermediate in the non-oxidative phase of the pentose (B10789219) phosphate pathway (PPP) wikipedia.orgnih.govhmdb.ca. This pathway is fundamental for producing NADPH, which is essential for reductive biosynthesis and cellular antioxidant responses, as well as for generating precursors for nucleotide synthesis nih.govhmdb.ca. Beyond its role in the PPP, S-7-P is a key branching point metabolite, acting as the primary precursor for the biosynthesis of various heptoses found in natural products nih.gov.

Research has demonstrated that the heptose moieties of complex natural products like septacidin (B1681074) (an L-heptopyranose) and hygromycin B (a D-heptopyranose) are both derived from S-7-P nih.gov. Specifically, in the biosynthetic pathway of the anthelmintic agent hygromycin B, S-7-P is the starting point for the formation of a D-altro-heptose derivative. An isomerase, HygP, recognizes and acts upon S-7-P, initiating a series of transformations that ultimately lead to ADP-D-glycero-β-D-altro-heptose, highlighting the definitive role of S-7-P as the progenitor of the D-altro-heptose core nih.gov.

Table 1: Role of Sedoheptulose-7-phosphate (S-7-P) as a Biosynthetic Precursor

| Pathway/Product | Role of S-7-P | Organism/System |

|---|---|---|

| Pentose Phosphate Pathway | Central Intermediate | Widespread in bacteria, plants, and mammals nih.gov |

| Hygromycin B Biosynthesis | Primary Precursor to D-altro-heptose moiety | Streptomyces hygroscopicus nih.gov |

| Septacidin Biosynthesis | Primary Precursor to L-glycero-D-manno-heptose | Streptomyces species nih.gov |

| Mycosporine-like Amino Acids (MAAs) | Precursor to the cyclic core | Fungi and Cyanobacteria researchgate.net |

Fructose-6-phosphate (B1210287) (F-6-P) is a key intermediate in glycolysis, the central pathway for glucose catabolism wikipedia.org. Its position allows it to be readily shunted into other metabolic routes, including the pentose phosphate pathway, thereby linking glucose metabolism directly to heptulose biosynthesis minams.edu.pk. In adipose tissue and muscle, the enzyme hexokinase can phosphorylate fructose to F-6-P, which then enters glycolysis nih.gov.

The entry of F-6-P into heptulose metabolic shunts is primarily mediated by the enzyme transketolase. In the pentose phosphate pathway, transketolase can transfer a two-carbon unit from F-6-P to glyceraldehyde-3-phosphate, another glycolytic intermediate, to produce erythrose-4-phosphate and xylulose-5-phosphate. These products can then be used in subsequent transketolase-catalyzed reactions to generate sedoheptulose-7-phosphate minams.edu.pk. This metabolic link ensures that the carbon flux from glycolysis can be diverted towards the synthesis of seven-carbon sugars when required by the cell for the production of nucleotides or specialized secondary metabolites wikipedia.org. The metabolism of fructose in the liver, which proceeds through the fructose-1-phosphate pathway, also generates glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which can feed back into the glycolytic and pentose phosphate pathways, further supplying the precursors for heptulose synthesis nih.govgssiweb.org.

Enzymatic Transformations and Key Regulatory Enzymes in D-altro-heptulose Pathways

The conversion of precursor metabolites into D-altro-heptulose derivatives is orchestrated by a suite of specific enzymes. These biocatalysts, including transferases, isomerases, and phosphatases, execute precise chemical transformations that build and modify the seven-carbon sugar scaffold.

Transketolase is a pivotal enzyme in the non-oxidative phase of the pentose phosphate pathway and is central to the formation of seven-carbon sugars wikipedia.orgaklectures.com. It catalyzes the transfer of a two-carbon ketol group (a dihydroxyethyl group) from a ketose donor to an aldose acceptor aklectures.comresearchgate.net. This reaction is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP), which acts as a carrier for the two-carbon fragment wikipedia.orgyoutube.com.

The primary mechanism for the formation of sedoheptulose-7-phosphate involves the transfer of a two-carbon unit from a five-carbon ketose, D-xylulose-5-phosphate, to a five-carbon aldose, D-ribose-5-phosphate wikipedia.org. This reaction yields the seven-carbon ketose S-7-P and the three-carbon aldose glyceraldehyde-3-phosphate. Transketolase can also utilize other substrates; for instance, it can transfer a two-carbon fragment from xylulose-5-phosphate to erythrose-4-phosphate to produce fructose-6-phosphate and glyceraldehyde-3-phosphate wikipedia.org. These reversible reactions allow transketolase to connect the pentose phosphate pathway with glycolysis, managing the flow of sugar phosphates according to the cell's metabolic needs wikipedia.org.

Table 2: Key Transketolase-Catalyzed Reactions in C7 Sugar Formation

| Donor Substrate (Ketose) | Acceptor Substrate (Aldose) | Products | Enzyme |

|---|---|---|---|

| D-Xylulose-5-phosphate | D-Ribose-5-phosphate | Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate | Transketolase (TK) wikipedia.org |

Once the seven-carbon backbone of sedoheptulose-7-phosphate is formed, isomerases and phosphatases play critical roles in its subsequent conversion and modification. Isomerases are enzymes that catalyze structural rearrangements of molecules, including the interconversion of aldoses and ketoses (ketol-isomerases) and changes in the stereochemistry at chiral centers (epimerases) nih.govmdpi.com. Phosphatases catalyze the removal of phosphate groups via hydrolysis.

A key example in the context of D-altro-heptulose biosynthesis is the enzyme HygP from the hygromycin B pathway nih.gov. This unique isomerase acts on S-7-P and catalyzes consecutive isomerization reactions that control the stereochemistry at both the C2 and C3 positions, directing the intermediate towards the specific D-altro configuration nih.gov. Other relevant enzymes include sedoheptulose-bisphosphatase, which dephosphorylates sedoheptulose-1,7-bisphosphate to yield S-7-P, and various sugar-phosphate isomerases that interconvert hexose (B10828440) phosphates, demonstrating the general importance of this class of enzymes in carbohydrate metabolism wikipedia.orgnih.gov.

Table 3: Key Enzymes in Heptulose Interconversions

| Enzyme | Enzyme Class | Function | Example Pathway |

|---|---|---|---|

| HygP | Isomerase | Catalyzes isomerizations at C2 and C3 of S-7-P to form a D-altro-heptose precursor. | Hygromycin B Biosynthesis nih.gov |

| Sedoheptulose-bisphosphatase | Phosphatase | Removes phosphate from sedoheptulose-1,7-bisphosphate to form S-7-P. | Pentose Phosphate Pathway / Calvin Cycle wikipedia.org |

| Phosphoglucose Isomerase (PGI) | Isomerase | Interconverts glucose-6-phosphate and fructose-6-phosphate. | Glycolysis / PPP nih.gov |

The enzyme 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) represents another significant pathway involving the synthesis of a seven-carbon sugar phosphate wikipedia.org. DAHPS catalyzes the first committed step of the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants nih.govnsf.gov.

The DAHPS-catalyzed reaction is an aldol-type condensation between phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, and D-erythrose 4-phosphate (E4P), a product of the pentose phosphate pathway wikipedia.org. The product of this reaction is 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), a seven-carbon α-keto acid phosphate wikipedia.org. As the entry point to the shikimate pathway, DAHPS is a critical regulatory enzyme, often subject to feedback inhibition by the final aromatic amino acid products wikipedia.orgnih.gov. While DAHP has a different structure from sedoheptulose-7-phosphate (notably, it is a deoxy sugar), its synthesis demonstrates a key biochemical strategy for forming seven-carbon sugar phosphates from smaller precursors drawn from central metabolism nih.gov.

Table 4: The DAHPS Reaction

| Enzyme | EC Number | Substrate 1 | Substrate 2 | Product | Pathway |

|---|

Integration of D-altrofurano-heptulose-3 Metabolism within Central Carbon Metabolic Networks

The metabolism of seven-carbon sugars, specifically D-altro-heptulose derivatives, is deeply embedded within the fundamental carbon processing pathways of the cell. These sugars are not isolated molecules but rather key nodes that connect major metabolic routes, ensuring the flexible distribution of carbon skeletons for various biosynthetic and energy-generating processes.

Connections to the Shikimate Pathway in Aromatic Compound Biosynthesis

The shikimate pathway is an essential metabolic route in bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.org This pathway is absent in mammals, making it a target for herbicides and antimicrobial agents. A crucial link between the central carbon metabolism and the shikimate pathway is forged through the provision of its precursors, one of which is derived from the pentose phosphate pathway, where D-altro-heptulose derivatives are central figures.

The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP), an intermediate of glycolysis, and erythrose-4-phosphate (E4P). wikipedia.org Erythrose-4-phosphate is directly produced from intermediates within the pentose phosphate pathway, a process involving the key seven-carbon sugar, sedoheptulose-7-phosphate (a D-altro-heptulose derivative). The enzyme transketolase facilitates the transfer of a two-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding E4P and fructose-6-phosphate.

Furthermore, the compound 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), the first committed intermediate of the shikimate pathway, is structurally related to heptuloses. wikipedia.org Research has shown that 7-deoxy-sedoheptulose (7dSh), an antimetabolite derived from sedoheptulose (B1238255), can inhibit the shikimate pathway by targeting the enzyme 3-dehydroquinate synthase, leading to the accumulation of DAHP. nih.govresearchgate.net This interaction underscores the close biochemical relationship between heptulose metabolism and the biosynthesis of aromatic compounds.

Relationships with the Pentose Phosphate Pathway and Glycolysis

The pentose phosphate pathway (PPP) is the primary metabolic hub for the synthesis and interconversion of D-altro-heptulose derivatives. wikipedia.org The PPP runs parallel to glycolysis and is composed of two phases: an oxidative phase that generates NADPH and a non-oxidative phase where sugar phosphates are interconverted. wikipedia.org Sedoheptulose-7-phosphate is a key intermediate in the non-oxidative phase. wikipedia.org

The key reactions involving sedoheptulose-7-phosphate in the PPP are:

Formation : The enzyme transketolase transfers a two-carbon fragment from xylulose-5-phosphate to ribose-5-phosphate (B1218738), producing sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. uoanbar.edu.iq

Conversion : The enzyme transaldolase transfers a three-carbon dihydroxyacetone group from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate. wikipedia.orguoanbar.edu.iq This reaction forms erythrose-4-phosphate and the glycolytic intermediate fructose-6-phosphate.

These reversible reactions, catalyzed by transketolase and transaldolase, directly link the PPP with glycolysis, allowing carbon flux to be directed according to the cell's metabolic needs. For instance, if the cell requires more NADPH, intermediates can be recycled back into the oxidative phase. Conversely, if nucleotide synthesis is a priority, intermediates can be channeled towards the production of ribose-5-phosphate. Sedoheptulose-1,7-bisphosphate is another important heptulose derivative, acting as an intermediate in the Calvin cycle in photosynthetic organisms and being converted to sedoheptulose-7-phosphate by the enzyme sedoheptulose-bisphosphatase. wikipedia.org

Comparative Biosynthesis of this compound in Diverse Organisms

The biosynthesis of seven-carbon sugars is a conserved process, yet the specific pathways and their regulation can vary significantly across different organisms, from plants and algae to microbes.

Elucidation of Biosynthetic Routes in Plants (e.g., Hibiscus cannabinus L.)

In plants, the primary route for the synthesis of D-altro-heptulose derivatives is through the Calvin-Benson-Bassham (CBB) cycle, which is fundamentally linked to photosynthesis, and the pentose phosphate pathway. During carbon fixation, sedoheptulose-1,7-bisphosphate is formed and subsequently converted to sedoheptulose-7-phosphate. nih.gov This heptose phosphate then enters the regenerative phase of the CBB cycle or the non-oxidative branch of the PPP.

Studies on various plant species have confirmed the synthesis of heptuloses. For example, feeding plant tissues with D-erythrose led to the accumulation of D-altro-heptulose. avocadosource.com While specific studies detailing the complete biosynthetic pathway of D-altro-heptulose in Hibiscus cannabinus (kenaf) are not extensively documented in current literature, it is understood that as a C3 plant, it utilizes these central metabolic pathways for carbohydrate synthesis. nih.govdntb.gov.ua The general plant pathways involving transketolase and transaldolase are responsible for its formation.

Microbial Biosynthesis of Heptoses and Heptulose Derivatives

Microorganisms utilize heptoses for various essential functions, notably as components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria and as moieties in bioactive secondary metabolites. cas.cnresearchgate.net The biosynthesis of these microbial heptoses originates from the central metabolite D-sedoheptulose-7-phosphate (S-7-P). cas.cnnih.gov

In the well-studied LPS biosynthesis of Gram-negative bacteria like E. coli, S-7-P is converted through a series of enzymatic steps into ADP-L-glycero-β-D-manno-heptose. cas.cncas.cn This process involves:

Isomerization : S-7-P is converted by an isomerase (GmhA). cas.cn

Phosphorylation : A kinase (HldE) phosphorylates the C1 position. cas.cn

Dephosphorylation : A phosphatase (GmhB) removes the phosphate group from the C7 position. cas.cn

Adenylylation : The C1 phosphate is activated with ATP to form an ADP-sugar intermediate. cas.cn

Epimerization : The stereochemistry at specific carbons is altered. cas.cn

Interestingly, research has shown that this conserved pathway is not limited to Gram-negative bacteria. The biosynthesis of the heptose moiety in septacidin, an antifungal and antitumor compound from Gram-positive bacteria, also uses S-7-P as a precursor and follows the same biosynthetic logic, sharing the ADP-heptose pathway. cas.cnnih.gov Similarly, the D-heptopyranose in the antibiotic hygromycin B is also derived from S-7-P. cas.cnnih.gov

Table 1: Key Enzymes in Microbial Heptose Biosynthesis

| Enzyme | Function | Pathway |

| GmhA | Isomerase | LPS & Septacidin Biosynthesis |

| HldE | Kinase / Adenylyltransferase | LPS & Septacidin Biosynthesis |

| GmhB | Phosphatase | LPS & Septacidin Biosynthesis |

| HldD | Epimerase | LPS Biosynthesis |

| HygP | Isomerase | Hygromycin B Biosynthesis |

Algal Pathways for Seven-Carbon Sugar Production

Algae, as primary photosynthetic organisms, are prolific producers of a wide array of sugars. frontiersin.org The production of seven-carbon sugars like sedoheptulose-1,7-bisphosphate and sedoheptulose-7-phosphate is integral to their carbon fixation pathways, namely the Calvin cycle. nih.govresearchgate.net In the light-independent reactions of photosynthesis, CO2 is fixed by RuBisCO, and the resulting molecules are processed through the Calvin cycle, which involves the formation and regeneration of multi-carbon sugar phosphates.

Metabolic flux analyses comparing different algal species (e.g., Chlamydomonas reinhardtii, Chlorella sorokiniana) with C3 and C4 plants have highlighted distinct patterns in central carbon metabolism. nih.gov In algae, sedoheptulose-1,7-bisphosphate (SBP) and sedoheptulose-7-phosphate (S7P) are key intermediates of the Calvin cycle, similar to plants. nih.gov The efficient regeneration of ribulose-1,5-bisphosphate, which involves these heptuloses, is critical for maintaining high rates of photosynthesis. Algae use these seven-carbon sugars not only for regenerating the CO2 acceptor but also as precursors for the synthesis of other essential biomolecules, channeling carbon into glycolysis, amino acid synthesis, and lipid production to support rapid growth. nih.gov

Metabolic Fates and Biological Significance of D Altrofurano Heptulose 3 in Organisms Non Human Focus

Role of D-altrofurano-heptulose-3 in Plant Stress Response Mechanisms

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with a variety of environmental stresses. These responses often involve significant shifts in their metabolic networks.

Cadmium (Cd) is a non-essential heavy metal that is highly toxic to plants, inducing a range of detrimental effects. nih.gov These include the inhibition of growth, interference with nutrient and water uptake, and disruption of photosynthesis. nih.gov One of the primary consequences of cadmium exposure is the generation of reactive oxygen species (ROS), which leads to oxidative stress. frontiersin.orgfrontiersin.org

Table 1: General Effects of Cadmium Toxicity on Plant Physiology and Metabolism

| Affected Process | Observed Effects under Cadmium Stress | References |

| Growth and Development | Reduced seed germination, plant biomass, and root/shoot growth. | researchgate.net |

| Photosynthesis | Decreased chlorophyll (B73375) content and inhibition of photosynthetic enzymes. | frontiersin.org |

| Nutrient Uptake | Interference with the uptake and transport of essential minerals (e.g., Fe, Zn, Ca). | aarf.asia |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS). | frontiersin.org |

| Metabolic Pathways | Alterations in carbohydrate and nitrogen metabolism. | nih.govnih.gov |

A plant's ability to tolerate oxidative stress is crucial for its survival under adverse conditions like cadmium toxicity. The cellular antioxidant defense system comprises both enzymatic and non-enzymatic components that work to neutralize ROS. frontiersin.org A key player in this defense is the tripeptide glutathione (B108866) (GSH), often referred to as a "master" antioxidant. mdpi.com The regeneration of its reduced form, which is essential for its antioxidant activity, is dependent on the reducing power of NADPH, primarily supplied by the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov

Heptuloses, in their phosphorylated forms, are central intermediates in the non-oxidative branch of the PPP. This positions this compound and its relatives at the heart of the metabolic machinery that fuels the antioxidant system. By participating in the PPP, these sugars contribute to the flow of carbon that can be directed towards the production of NADPH. This, in turn, supports the glutathione-ascorbate cycle, a major ROS-scavenging pathway in plants. While direct evidence for this compound's role is not available, the fundamental connection of the PPP to antioxidant defense is well-established.

Involvement in Primary Metabolic Networks and Carbon Flow Regulation

Primary metabolism encompasses the essential chemical reactions for maintaining life. The pentose phosphate pathway is a crucial part of this network, providing metabolic flexibility and essential precursors for various biosynthetic processes.

D-altro-heptulose is a known synonym for sedoheptulose (B1238255), a key seven-carbon sugar. The phosphorylated form, sedoheptulose-7-phosphate, is a well-characterized intermediate in the pentose phosphate pathway. This pathway runs in parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide synthesis. This compound, as a derivative of D-altro-heptulose, is structurally related to these central metabolic players. It is plausible that it exists as part of the broader pool of heptulose isomers and their derivatives within the cell.

The flow of carbon through central metabolic pathways like glycolysis and the pentose phosphate pathway is tightly regulated to meet the cell's needs. The levels of intermediates within these pathways can influence the activity of key enzymes, thereby directing carbon flux. For example, the concentration of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are upstream of heptulose synthesis in the PPP, can impact the rate of heptulose formation. Conversely, the levels of heptulose phosphates can influence the production of downstream products like ribose-5-phosphate (B1218738) (essential for nucleotides) and erythrose-4-phosphate. This regulatory network ensures that the plant can adjust its metabolic output in response to changing developmental and environmental cues.

Potential Roles in Specialized Metabolite Production Pathways

Specialized (or secondary) metabolites are compounds that are not directly involved in the primary processes of growth and development but are crucial for an organism's interaction with its environment. The shikimate pathway is a prime example of a specialized metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). These amino acids are not only essential protein building blocks but also serve as precursors for a vast array of specialized metabolites, including lignins, flavonoids, and alkaloids, which have roles in defense, signaling, and structural support.

The link between heptulose metabolism and the shikimate pathway is direct and fundamental. The pentose phosphate pathway provides erythrose-4-phosphate, one of the two initial substrates for the shikimate pathway. Therefore, the metabolic flux through the PPP, which involves the synthesis and conversion of heptuloses like sedoheptulose-7-phosphate, directly impacts the availability of precursors for the shikimate pathway. This positions this compound and related heptuloses as part of a larger metabolic network that underpins the production of a wide range of biologically active specialized compounds.

Mechanisms of Biological Regulation and Feedback Control within this compound Pathways

The metabolic pathways involving D-altro-heptulose derivatives, primarily in the form of sedoheptulose-1,7-bisphosphate, are subject to intricate layers of regulation. This control is essential for maintaining metabolic homeostasis, optimizing carbon fixation, and responding to environmental cues, particularly in photosynthetic organisms. The primary nexus of this regulation is the enzyme sedoheptulose-1,7-bisphosphatase (SBPase), which catalyzes a key irreversible step in the Calvin-Benson cycle. oup.comoup.com

Multi-level Regulation of Sedoheptulose-1,7-bisphosphatase (SBPase)

SBPase activity is a critical determinant of carbon flux through the Calvin cycle. oup.comwikipedia.org Its activity is tightly controlled through several mechanisms, including light-dependent redox changes, metabolic feedback inhibition, and regulation at the level of gene expression.

Light-Mediated Redox Regulation: Like many enzymes in the Calvin cycle, SBPase is activated in the presence of light. wikipedia.org This activation is mediated by the ferredoxin/thioredoxin system. pnas.orgoup.com In the light, photosynthetic electron transport reduces ferredoxin, which in turn reduces thioredoxin via the enzyme ferredoxin-thioredoxin reductase. pnas.orgoup.com Activated thioredoxin then reduces a specific regulatory disulfide bond on the SBPase enzyme, specifically between two cysteine residues (Cys-52 and Cys-57), causing a conformational change that activates the enzyme. wikipedia.orgoup.com This mechanism ensures that the carbon-fixing processes of the Calvin cycle are active only when light energy is available.

Metabolic Feedback and Allosteric Regulation: SBPase is subject to fine-tuning by the levels of various metabolites, allowing the pathway to respond to the cell's metabolic state.

Product Inhibition: The enzyme is inhibited by its own product, sedoheptulose-7-phosphate, as well as by inorganic phosphate (Pi). wikipedia.orgnih.gov This feedback inhibition allows the rate of sedoheptulose-1,7-bisphosphate hydrolysis to be controlled by the demand for its product in the subsequent steps of the Calvin cycle. nih.govnih.gov

Inhibition by Other Metabolites: Studies in spinach chloroplasts have shown that glycerate can specifically inhibit SBPase. nih.gov This suggests a potential regulatory link between the Calvin cycle and the photorespiratory pathway. Ribulose-1,5-bisphosphate has also been identified as an inhibitor. nih.gov

Regulation of Gene Expression: The amount of SBPase protein is also a key control point, regulated by developmental and environmental signals.

Hormonal and Environmental Signals: In tomato plants, the hormone methyl jasmonate (MeJA) and prolonged darkness have been shown to induce leaf senescence. mdpi.com This process involves the downregulation of the SlSBPASE gene, leading to reduced SBPase activity and a decline in photosynthesis. mdpi.com

Interactive Data Table: Regulatory Mechanisms of Sedoheptulose-1,7-bisphosphatase (SBPase)

| Regulator | Type of Regulation | Mechanism/Effect | References |

| Light (via Ferredoxin/Thioredoxin) | Activation | Reduction of a regulatory disulfide bond (Cys52-Cys57), leading to a conformational change and enzyme activation. | wikipedia.orgpnas.orgoup.com |

| Sedoheptulose-7-phosphate | Feedback Inhibition | The product of the reaction inhibits enzyme activity, matching flux to demand. | wikipedia.orgnih.gov |

| Inorganic Phosphate (Pi) | Feedback Inhibition | Co-product inhibition that modulates enzyme activity based on metabolic state. | wikipedia.org |

| Glycerate | Inhibition | A metabolite from the photorespiratory pathway inhibits SBPase, suggesting cross-pathway regulation. | nih.gov |

| Ribulose-1,5-bisphosphate | Inhibition | Inhibition by a key Calvin cycle intermediate. | nih.gov |

| Magnesium (Mg²⁺) | Activation | Required as a cofactor for catalytic activity. | wikipedia.orgmdpi.com |

| Low pH (Acidic Conditions) | Inhibition | Enzyme activity is reduced in a more acidic stromal environment, typical of darkness. | wikipedia.org |

| Methyl Jasmonate (MeJA) / Darkness | Transcriptional Repression | Downregulation of SBPase gene expression, leading to reduced enzyme levels and promoting senescence. | mdpi.com |

| Glucose | Transcriptional Repression | High carbohydrate levels can lead to feedback repression of SBPase gene expression. | oup.com |

Regulation of Associated Enzymes

The concentration and flux of D-altro-heptulose derivatives are also indirectly controlled by the regulation of other enzymes in the pentose phosphate pathway and Calvin cycle.

Aldolase (B8822740): The enzyme aldolase catalyzes the reversible formation of sedoheptulose-1,7-bisphosphate from dihydroxyacetone phosphate and erythrose-4-phosphate. Changes in the levels of substrates for aldolase can influence the rate of sedoheptulose-1,7-bisphosphate synthesis. Furthermore, studies in antisense plants have suggested that a decrease in plastid aldolase activity can reduce the stability of SBPase, likely due to lower levels of its substrate, sedoheptulose-1,7-bisphosphate. oup.com

Transketolase: This enzyme reversibly transfers a two-carbon unit, and in the Calvin cycle, it utilizes sedoheptulose-7-phosphate as a substrate. Transketolase activity is dependent on the thiamine (B1217682) pyrophosphate (TPP) cofactor and the availability of its substrates, such as xylulose-5-phosphate and ribose-5-phosphate. aklectures.comnih.govyoutube.com Its regulation is crucial for directing the flow of carbons back toward the regeneration of ribulose-1,5-bisphosphate.

Chemical Synthesis and Derivatization Strategies for D Altrofurano Heptulose 3 and Its Analogs

Chemo-Enzymatic Synthetic Approaches Towards D-altro-heptulose-3

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations, combined with the versatility of chemical reactions, to build complex molecules. researchgate.net This hybrid approach is particularly powerful for carbohydrate synthesis, where precise control of stereochemistry is paramount.

Enzymes such as transketolase and aldolase (B8822740) are instrumental in forming the seven-carbon backbone of heptuloses. frontiersin.org Transketolase, for instance, catalyzes the transfer of a two-carbon ketol unit from a donor substrate to a five-carbon aldehyde acceptor, directly yielding a seven-carbon ketose. frontiersin.org This method offers a streamlined route from C5 to C7 carbohydrates. However, the substrate specificity of the enzyme, which often prefers an (R)-configuration at C-2 of the aldehyde acceptor to produce a (3S, 4R)-ketose, must be considered when designing a synthesis for a specific isomer like D-altro-heptulose. frontiersin.org

Another chemo-enzymatic strategy involves a two-step process where a chemical reaction creates a precursor that is then modified by microbial enzymes. ingentaconnect.com For example, propenylbenzenes can be chemically converted to diols via lipase-catalyzed epoxidation and subsequent hydrolysis. ingentaconnect.com These diols can then be subjected to microbial oxidation using bacterial strains like Rhodococcus erythropolis to yield specific hydroxy ketones. ingentaconnect.com While not directly applied to heptuloses, this principle of combining chemical synthesis with selective microbial oxidation represents a viable strategy for producing ketoheptose isomers.

Total Synthesis Methodologies for D-altro-heptulose-3

Total chemical synthesis provides access to a wide range of carbohydrate structures, unconstrained by the substrate specificity of enzymes. Two principal strategies have been historically employed for ketoheptose synthesis: rearrangement of existing sugars and chain elongation. rsc.org

The Lobry de Bruyn-Alberda van Ekenstein transformation is a classic rearrangement reaction that can interconvert aldoses and ketoses under alkaline or acidic conditions. acs.org For instance, D-gluco-heptose can be rearranged to yield D-gluco-heptulose. acs.org Chain elongation methods build the heptose skeleton from smaller C6 aldohexoses. These include well-established reactions such as:

Henry Reaction: Condensation of a nitroalkane with an aldehyde. rsc.org

Grignard Reaction: Addition of an organomagnesium halide to a carbonyl group. nih.gov

Wittig Reaction: Reaction of a phosphorane with an aldehyde or ketone to form an alkene, which can then be further functionalized. nih.gov

More recently, a versatile and high-yielding seven-step synthetic pathway has been developed that can be universally applied to produce various ketoheptoses from their corresponding aldohexoses. acs.orgnih.gov The general sequence involves:

Protecting group manipulation of the starting aldohexose.

Formation of a thioglycoside.

Hydrolysis to a hemiacetal.

Oxidation to a lactone.

Chain elongation using the Petasis reagent to form an exocyclic glycal.

Diastereoselective dihydroxylation of the double bond.

Deprotection to yield the final ketoheptose.

Semi-Synthetic Modifications and Combinatorial Biosynthesis of Heptose Derivatives

Combinatorial biosynthesis is a powerful technique that harnesses a cell's enzymatic machinery to generate a library of structurally diverse compounds from a common precursor. Research into the biosynthesis of capsular polysaccharides (CPS) in the human pathogen Campylobacter jejuni provides a remarkable example of this approach applied to heptoses. blogspot.comresearchgate.net

In C. jejuni, it is believed that all the different heptose variants required for its CPS originate from a single precursor, GDP-D-glycero-α-D-manno-heptose. blogspot.comresearchgate.net A dedicated gene cluster encodes a suite of modification enzymes that act on this precursor to produce an array of stereoisomers and derivatives. By identifying and combining these enzymes in different ways, novel GDP-activated heptoses can be created. blogspot.com

The key enzymes involved in this diversification process and their functions are summarized in the table below.

| Enzyme Type | Function | Example of Heptose Produced |

| C4-Dehydrogenase | Oxidizes the hydroxyl group at the C4 position. | Intermediate for various isomers. |

| C3/C5-Epimerase | Inverts the stereochemistry at the C3 and/or C5 positions. | GDP-D-glycero-D-altro-heptose |

| C4-Reductase | Reduces the keto group at the C4 position, often with specific stereocontrol. | GDP-6-deoxy-heptoses |

| C4,6-Dehydratase | Creates a double bond between C4 and C6, a key step for 6-deoxyheptoses. | Intermediate for 6-deoxyheptoses. |

| Pyranose/Furanose Mutase | Catalyzes the conversion between the pyranose (six-membered) and furanose (five-membered) ring forms. | GDP-heptofuranosides |

This modular enzymatic system highlights a viable semi-synthetic strategy where a chemically synthesized or isolated precursor could be subjected to a cocktail of enzymes to generate a library of heptose derivatives, potentially including D-altrofurano-heptulose-3.

Design and Synthesis of D-altro-heptulose-3 Analogs and Derivatives

The creation of analogs and derivatives is crucial for studying the biological roles and therapeutic potential of carbohydrates. Methodologies focus on the synthesis of phosphorylated forms and the attachment of other sugar moieties through glycosidic bonds.

Synthesis of Phosphorylated Forms (e.g., Heptulose Phosphates)

Phosphorylation is a key biological modification, and phosphorylated heptoses are important metabolic intermediates. acs.org For example, D-sedoheptulose 7-phosphate is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. acs.org Both chemical and enzymatic methods are used for the synthesis of heptulose phosphates.

A general enzymatic procedure utilizes glucokinase from E. coli to catalyze the transfer of a phosphate group from ATP to the C7 hydroxyl group of a 1-deoxy-α-D-gluco-heptulose. This method has been successfully applied to synthesize mono-, di-, and trifluorinated D-gluco-heptulose 7-phosphates.

Chemical synthesis provides a more versatile route. D-glycero-D-manno-heptose 7-phosphate has been prepared via a short-step synthesis starting from a protected furanoside. nih.gov The key phosphorylation step employed a phosphoramidite (B1245037) procedure followed by in-situ oxidation. nih.gov Total synthesis from D-mannose has also been used to produce D-glycero-D-manno-heptose-1β,7-bisphosphate, a key signaling molecule in bacterial infections. rsc.org

| Phosphorylated Heptose | Synthetic Approach | Key Precursor | Reference |

| D-glycero-D-manno-Heptopyranose 7-phosphate | Chemical Synthesis | Benzyl 5,6-dideoxy-2,3-O-isopropylidene-alpha-D-lyxo-(Z)-hept-5-enofuranoside | nih.gov |

| D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) | Chemical Synthesis | D-mannose | rsc.org |

| 1-Deoxy-1,1-difluoro-α-D-gluco-heptulose 7-Phosphate | Chemo-enzymatic | 1-Deoxy-1,1-difluoro-α-D-gluco-heptulose | |

| D-sedoheptulose 7-phosphate | Biosynthesis | D-sedoheptulose | acs.org |

Creation of Glycosidic Linkages and Modified Sugar Moieties

The formation of glycosidic bonds to create oligosaccharides or glycosylated natural products is a cornerstone of carbohydrate chemistry. This typically involves the activation of the anomeric carbon (C-2 in the case of a hept-2-ulose) of a "glycosyl donor" and its subsequent reaction with a hydroxyl group on a "glycosyl acceptor".

To achieve this, the anomeric hydroxyl group is often converted into a better leaving group, such as a halide, trichloroacetimidate, or thioglycoside. frontiersin.orgacs.org For instance, a heptulose can be converted to a thiophenyl glycoside, which can then be "activated" using a promoter like N-bromosuccinimide (NBS) in the presence of the acceptor alcohol to form the glycosidic linkage. acs.org

Furthermore, the synthesis of modified sugar moieties, such as deoxy or amino sugars, provides access to a wider range of analogs. A versatile chemical pathway allows for the introduction of amino groups at various positions. The synthesis of 3-amino-3-deoxy-D-gluco-heptulose was achieved through a sequence involving mesylation and substitution with an azide, followed by reduction. acs.org This demonstrates that modification at the C-3 position is feasible, providing a potential route toward precursors for this compound.

Advanced Methodological Approaches in D Altrofurano Heptulose 3 Research

Omics Technologies for Comprehensive Metabolic Profiling of D-altrofurano-heptulose-3 Pathways

Omics technologies provide a systems-level view of the molecular processes underlying the production and consumption of this compound. mdpi.com By simultaneously measuring large numbers of metabolites, proteins, and gene transcripts, researchers can construct a comprehensive picture of the metabolic network. mdpi.comnih.gov

Metabolomics for Global this compound Pathway Elucidation

Metabolomics, the large-scale study of small molecules, is a cornerstone for identifying and quantifying this compound and its metabolic neighbors. nih.govresearchgate.net Analytical platforms such as Mass Spectrometry (MS) combined with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to generate detailed metabolite profiles from biological samples. researchgate.net

In the context of this compound, metabolome-wide association studies can reveal correlations between its abundance and specific physiological or pathological states. nih.gov For instance, untargeted metabolomics could identify this compound as a previously unannotated component of a metabolic pathway. Subsequent targeted analysis would then precisely quantify its concentration under various conditions. Pathway enrichment analysis of co-varying metabolites can then help to place this compound within a broader metabolic context, such as the pentose (B10789219) phosphate (B84403) pathway or specialized secondary metabolite pathways. nih.gov

Table 1: Hypothetical Metabolomics Data for this compound Pathway Analysis

| Metabolite | Fold Change (Condition A vs. Control) | p-value | Associated Pathway |

|---|---|---|---|

| This compound | +3.5 | <0.01 | Putative Heptulose Shunt |

| Sedoheptulose-7-phosphate | +2.8 | <0.01 | Pentose Phosphate Pathway |

| Erythrose-4-phosphate | +2.1 | <0.05 | Pentose Phosphate Pathway |

| Xylulose-5-phosphate | +1.9 | <0.05 | Pentose Phosphate Pathway |

| Ribose-5-phosphate (B1218738) | +1.5 | n.s. | Pentose Phosphate Pathway |

| Geranyl diphosphate | -2.5 | <0.01 | Terpenoid Biosynthesis |

Proteomics for Identification and Characterization of Enzymes Involved

Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and post-translational modifications. researchgate.net This is vital for discovering the specific enzymes—such as transketolases, aldolases, or phosphatases—that catalyze the synthesis and conversion of this compound.

A common strategy involves using quantitative proteomics to compare protein abundance between conditions where this compound production is high versus low. researchgate.net Enzymes that are significantly upregulated in the high-production state become strong candidates for involvement in its biosynthesis. For example, methods like Isotope-Coded Affinity Tags (ICAT) or Tandem Mass Tags (TMT) allow for precise relative quantification of proteins across multiple samples. Once candidate enzymes are identified, their function can be validated through in vitro assays using purified recombinant proteins. nih.gov

Transcriptomics for Gene Expression Analysis of Biosynthetic Genes

Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. mdpi.com Techniques like RNA-sequencing (RNA-Seq) are used to identify genes whose expression levels correlate with the production of this compound. researchgate.net By comparing the transcriptomes of organisms or tissues under different metabolic conditions, researchers can pinpoint candidate genes involved in the compound's biosynthetic pathway. mdpi.com

For example, if a specific transketolase gene shows a significant increase in expression that coincides with a spike in this compound levels, it becomes a primary target for further investigation. mdpi.com The data generated from transcriptomics can be integrated with proteomics and metabolomics data to build a more robust, multi-layered model of the metabolic pathway. mdpi.com

Isotopic Labeling and Metabolic Flux Analysis for Pathway Dynamics

While omics can identify the components of a pathway, Metabolic Flux Analysis (MFA) using stable isotopes reveals the actual rates (fluxes) of metabolic reactions. nih.govnih.gov This technique is indispensable for understanding the dynamics of this compound metabolism. In a typical experiment, a stable isotope-labeled substrate, such as ¹³C-glucose, is introduced into a biological system. researchgate.net

As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including this compound and its precursors. By measuring the mass distribution of these metabolites using mass spectrometry, researchers can trace the flow of carbon through the metabolic network. nih.govnih.gov This information is then used in computational models to calculate the flux through each reaction in the proposed biosynthetic pathway. researchgate.net Isotopically non-stationary MFA (INST-MFA) is particularly useful for systems that are in a metabolic steady state but have not yet reached an isotopic steady state, which is common in many experimental setups. springernature.com

Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation and Optimization

Genetic engineering and synthetic biology offer powerful tools for both studying and optimizing the production of this compound. youtube.comnih.gov These approaches allow researchers to directly manipulate the genetic blueprint of an organism to alter metabolic pathways. nih.gov

For pathway elucidation, genes identified through omics approaches can be knocked out or overexpressed to observe the effect on this compound levels. A knockout of a specific enzyme-coding gene that leads to the disappearance of the compound would provide strong evidence of its role in the pathway. youtube.com

For optimization, synthetic biology principles can be used to engineer microbial cell factories for the enhanced production of this compound. nih.gov This might involve:

Overexpression of key biosynthetic genes : Increasing the cellular concentration of rate-limiting enzymes.

Heterologous expression : Introducing genes from other organisms to construct a novel or more efficient pathway. nih.gov

Knockout of competing pathways : Deleting genes for enzymes that divert precursors away from the desired pathway, thereby channeling more carbon toward this compound. youtube.com

These strategies have the potential to turn natural, low-level producers into efficient bio-manufacturing platforms for this compound and other valuable compounds. geneticliteracyproject.orgresearchgate.net

Bioinformatic and Chemoinformatic Tools for Data Analysis and Predictive Modeling

The vast datasets generated by omics technologies require sophisticated bioinformatic and chemoinformatic tools for analysis, interpretation, and prediction. nih.govnih.gov

Bioinformatics tools are essential for:

Pathway Reconstruction : Software like Pathway Tools and databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) help in predicting metabolic pathways from genomic data. sri.comgenome.jpnih.gov An organism's genome can be analyzed to identify genes encoding enzymes homologous to those known to be involved in heptulose metabolism.

Multi-omics Data Integration : Tools are used to combine data from metabolomics, proteomics, and transcriptomics to create comprehensive network models of cellular metabolism. nih.gov

Chemoinformatics focuses on the analysis of chemical data and structures. researchgate.netbigchem.eu These tools are critical for:

Compound Identification : Matching experimental mass spectra to chemical databases like PubChem to confirm the identity of this compound and related metabolites. nih.gov

Structural Analysis : Analyzing the 3D structure of this compound and its isomers to understand their chemical properties and potential interactions with enzymes. rsc.orgnih.gov

Predictive Modeling : Using Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or properties of this compound based on its structure. bigchem.eu

Table 2: Key Bioinformatic and Chemoinformatic Resources in Heptulose Research

| Tool/Database | Type | Application in this compound Research | Reference |

|---|---|---|---|

| KEGG | Bioinformatics Database | Pathway mapping, identifying potential enzymes and reactions. | genome.jp |

| Pathway Tools | Bioinformatics Software | Creating organism-specific metabolic pathway databases from genomic data. | sri.com |

| PubChem | Chemoinformatics Database | Accessing chemical data, structure, and properties of this compound. | nih.gov |

| Expasy | Bioinformatics Portal | Accessing a wide range of tools for proteomics, genomics, and metabolomics analysis. | expasy.org |

Database Mining and Data Integration for Heptulose-Related Compounds

The study of this compound and other heptuloses heavily relies on extracting and connecting information from a multitude of publicly available biological databases. rsc.org This process, known as database mining and data integration, creates a comprehensive picture of a compound's context within a biological system.

Database Mining involves systematically searching specialized databases to gather relevant data. For heptulose research, this includes:

Genomic and Proteomic Databases: Resources like GeneCards, UniProt, and the National Center for Biotechnology Information (NCBI) Gene database are mined to identify genes and proteins associated with heptulose metabolism. genecards.orggenecards.orguniprot.org For instance, information on key enzymes like sedoheptulokinase (SHPK) and transaldolase (TALDO1), which act on heptulose phosphates in the pentose phosphate pathway, can be retrieved. uniprot.org These databases provide crucial details including gene sequences, protein structures, and functional annotations. uniprot.org

Enzyme and Pathway Databases: The Carbohydrate-Active enZYmes (CAZy) database is essential for classifying enzymes that synthesize and modify carbohydrates. nih.gov The Pfam database, now hosted by InterPro, is used to find protein families, such as specific classes of aldolases, that are involved in carbohydrate metabolism. ebi.ac.ukebi.ac.ukxfam.org Pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome provide curated maps of metabolic pathways, such as the pentose phosphate pathway, where intermediates like D-altro-heptulose 7-phosphate play a role. genome.jpreactome.org

Metabolomics Databases: Untargeted metabolomics studies frequently identify thousands of compounds in biological samples. The resulting data, stored in repositories like the Human Metabolome Database (HMDB) and the Metabolomics Workbench, can be mined to find occurrences of this compound or its derivatives in various organisms and conditions. creative-proteomics.comhmdb.canih.gov For example, this compound has been identified in metabolomic analyses of plants like kenaf under cadmium stress. nih.gov

Data Integration is the process of combining these disparate datasets to build a holistic model. nih.govnih.gov The goal is to link a gene to its protein product, the reaction it catalyzes, and the resulting metabolite. rsc.org For example, a researcher could connect a gene identified in the NCBI database to its protein information in UniProt, its enzymatic function in CAZy, its role in a KEGG pathway, and the measured levels of its substrate, this compound, from a metabolomics study. uniprot.orggenome.jpacs.org This "metabologenomics" approach is powerful for annotating functions and understanding metabolic networks. rsc.org Software tools like Cytoscape are instrumental in this process, allowing researchers to visualize these complex interaction networks, integrating data from genomics, metabolomics, and other sources to create comprehensive metabolic maps. nih.govcytoscape.orgnih.gov

Table 1: Key Databases in Heptulose Research An interactive table detailing the types of databases and their application in studying this compound and related compounds.

| Database Category | Example Database | Type of Information | Application in Heptulose Research |

| Genomic/Proteomic | GeneCards genecards.org | Gene-centric information, including function, pathways, and diseases. | Identify and gather comprehensive data on genes like TALDO1 and SHPK involved in heptulose metabolism. |

| UniProt uniprot.org | Protein sequence, structure, and functional information. | Find details on enzymes such as Fructose-bisphosphate aldolase (B8822740) that interact with heptulose derivatives. | |

| Enzyme-Specific | CAZy nih.gov | Families of Carbohydrate-Active enZYmes. | Classify enzymes that synthesize or modify heptuloses. |

| Pfam xfam.org | Protein families represented by sequence alignments and Hidden Markov Models. | Identify aldolase or kinase families that may act on heptulose substrates. | |

| Metabolic Pathway | KEGG genome.jp | Manually curated pathway maps for metabolism, genetic processing, and disease. | Visualize the role of D-altro-heptulose 7-phosphate in the Pentose Phosphate Pathway. |

| Metabolomics | HMDB nih.gov | Detailed information on human metabolites, including clinical and biochemical data. | Find chemical, clinical, and spectral data for heptuloses and their derivatives. |

| Metabolomics Workbench metabolomicsworkbench.org | Repository for metabolomics data from various studies. | Discover studies where D-altro-heptulose or its phosphorylated forms have been detected. |

Predictive Modeling of Chemical Reactions and Biological Interactions

Building on the integrated data, researchers can develop predictive models to hypothesize and test the functions of this compound. These in silico models simulate complex biological processes, offering insights that can guide future experiments. nih.govplos.org

Predictive Modeling of Chemical Reactions focuses on forecasting how this compound might be synthesized or transformed.

Enzymatic Synthesis: Machine learning models can predict the outcomes of enzymatic reactions with high accuracy. rsc.orgnih.gov By training models on known enzyme-substrate pairs, it is possible to predict if a novel or engineered enzyme, such as a transketolase variant, could use a specific acceptor to synthesize D-altro-heptulose. youtube.com

In Silico Docking and Simulation: Molecular docking simulates the binding of a substrate (like a heptulose) to the active site of an enzyme. acs.org This helps predict whether a reaction is likely to occur and what the product might be. acs.org Furthermore, advanced techniques like quantum mechanics/molecular mechanics (QM/MM) can model the entire catalytic mechanism at an atomic level, providing deep insight into the reaction dynamics of carbohydrate-active enzymes. nih.gov

Predictive Modeling of Biological Interactions aims to understand the compound's role within a larger biological system.

Metabolic Network Modeling: By integrating metabolomics and transcriptomics data, researchers can construct models that predict how changes in gene expression will affect metabolite concentrations. nih.gov For example, a model could predict how the upregulation of a specific kinase gene might alter the levels of D-altro-heptulose phosphates, providing clues to its regulatory role. nih.gov